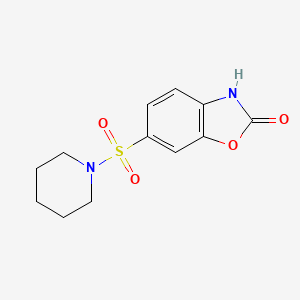

6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one

Description

6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one is a heterocyclic compound featuring a benzooxazol-2-one core substituted at the 6-position with a piperidine-1-sulfonyl group. The sulfonyl group enhances binding affinity to target proteins by participating in hydrogen bonding and electrostatic interactions, while the piperidine moiety may improve pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name |

6-piperidin-1-ylsulfonyl-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c15-12-13-10-5-4-9(8-11(10)18-12)19(16,17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKLIVODTUMFBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one typically involves the following steps:

Formation of the Benzooxazole Ring: The benzooxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzooxazole derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution reaction where the piperidine ring is introduced to the sulfonylated benzooxazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Sulfonyl chlorides, bases like pyridine or triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Methoxy-3H-benzooxazol-2-one

This modification likely diminishes inhibitory potency against targets like ATX or neurotransmitter transporters .

Physical Properties:

- Molecular Weight (MW): ~165.15 g/mol (estimated).

(S)-5-(Piperidine-1-sulfonyl)-isoquinoline

SAR: This compound shares the piperidine-1-sulfonyl group but replaces the benzooxazol-2-one core with an isoquinoline ring. The isoquinoline system’s planar aromatic structure may enhance π-π stacking interactions with aromatic residues in target proteins, while the sulfonyl-piperidine group retains its role in polar interactions. This structural variation could shift selectivity toward kinases or other isoquinoline-binding enzymes .

Physical Properties:

- MW: 291.37 g/mol.

6-[5-((R)-2-Hydroxy-1-phenylethylamino)-pyridin-3-yl]-3H-benzooxazol-2-one

SAR: This derivative introduces a pyridin-3-yl group substituted with a chiral hydroxy-phenylethylamine side chain. However, the absence of the sulfonyl-piperidine group may reduce interactions with sodium-dependent transporters (e.g., dopamine/norepinephrine uptake systems) .

Synthesis:

Requires multi-step purification via Prep-HPLC, suggesting higher complexity compared to the sulfonyl-piperidine analog .

Pharmacological and Biochemical Comparisons

Sodium and Chloride Dependence

Compounds with sulfonyl groups, such as 6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one, may mimic the sodium/chloride dependency observed in [3H]mazindol binding to dopamine and norepinephrine transporters. For example, sodium concentrations required for half-maximal binding stimulation vary by tissue (e.g., 240 mM NaCl in striatal membranes vs. 50–80 mM in cortical membranes) . This suggests that the sulfonyl-piperidine moiety could influence ion cofactor requirements for target engagement.

Target Selectivity

- However, the benzooxazol-2-one core may shift selectivity toward non-transporter targets like ATX .

- Autotaxin Inhibition: Piperidine derivatives in patent literature (e.g., Example 2 in ) show ATX inhibition via interactions with the hydrophobic pocket of the enzyme, a mechanism that this compound may share.

Biological Activity

6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzooxazole core substituted with a piperidine sulfonyl group. Its molecular structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 240.29 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of piperidine have shown significant activity against various strains of bacteria, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these derivatives ranged from 0.5 to 4 μg/mL against resistant strains, indicating strong antimicrobial potential .

The biological activity of this compound is believed to be linked to its ability to interact with specific receptors or enzymes. For example, compounds with similar structures have demonstrated antagonistic effects on chemokine receptors, which play a crucial role in inflammatory responses . The SAR studies indicate that modifications in the piperidine ring can enhance binding affinity and selectivity towards target receptors.

Case Studies

- Inhibition of Chemokine Receptors : A study demonstrated that piperidine derivatives effectively antagonized CCR3-mediated signaling pathways, which are involved in eosinophil chemotaxis and asthma pathophysiology. This suggests potential therapeutic applications in treating inflammatory diseases .

- Antituberculosis Activity : In a comparative analysis, several piperidinothiosemicarbazone derivatives exhibited potent antitubercular activity with MIC values significantly lower than conventional treatments. This highlights the potential of piperidine-containing compounds as new anti-tuberculosis agents .

Toxicity and Safety Profile

While the antimicrobial efficacy is promising, understanding the toxicity profile is crucial for further development. The IC50 values for cytotoxicity against human cell lines were found to be greater than 50 μg/mL for several derivatives, indicating a favorable safety margin .

Table 1: Biological Activity Summary of Piperidine Derivatives

Table 2: Antagonistic Activity Against Chemokine Receptors

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.